molecular formula C13H23O5- B10765354 (2R)-Octyl--hydroxyglutarate

(2R)-Octyl--hydroxyglutarate

Cat. No.: B10765354
M. Wt: 259.32 g/mol
InChI Key: UJZOKTKSGUOCCM-LLVKDONJSA-M
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Description

(2R)-Octyl–hydroxyglutarate is an organic compound that belongs to the class of esters It is derived from glutaric acid and octanol, featuring a chiral center at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-Octyl–hydroxyglutarate typically involves the esterification of glutaric acid with octanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

Glutaric Acid+OctanolAcid Catalyst(2R)-Octyl–hydroxyglutarate+Water\text{Glutaric Acid} + \text{Octanol} \xrightarrow{\text{Acid Catalyst}} \text{(2R)-Octyl--hydroxyglutarate} + \text{Water} Glutaric Acid+OctanolAcid Catalyst​(2R)-Octyl–hydroxyglutarate+Water

Industrial Production Methods

In an industrial setting, the production of (2R)-Octyl–hydroxyglutarate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of immobilized acid catalysts can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2R)-Octyl–hydroxyglutarate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: The ester group can be substituted by nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various ester derivatives

Scientific Research Applications

(2R)-Octyl–hydroxyglutarate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2R)-Octyl–hydroxyglutarate involves its interaction with specific molecular targets, such as enzymes. The ester group can undergo hydrolysis to release glutaric acid and octanol, which can then participate in various biochemical pathways. The compound’s chiral center also plays a role in its interaction with biological molecules, influencing its activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-Octyl–hydroxyglutarate: The enantiomer of (2R)-Octyl–hydroxyglutarate, differing in the configuration of the chiral center.

    Octyl acetate: Another ester with a similar structure but derived from acetic acid instead of glutaric acid.

    Octyl butyrate: An ester derived from butyric acid, with similar physical properties but different chemical reactivity.

Uniqueness

(2R)-Octyl–hydroxyglutarate is unique due to its specific chiral configuration, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemistry and chiral interactions in various fields.

Properties

Molecular Formula

C13H23O5-

Molecular Weight

259.32 g/mol

IUPAC Name

(4R)-4-hydroxy-5-octoxy-5-oxopentanoate

InChI

InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/p-1/t11-/m1/s1

InChI Key

UJZOKTKSGUOCCM-LLVKDONJSA-M

Isomeric SMILES

CCCCCCCCOC(=O)[C@@H](CCC(=O)[O-])O

Canonical SMILES

CCCCCCCCOC(=O)C(CCC(=O)[O-])O

Origin of Product

United States

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